molecular formula C11H22N2O8S2 B14003464 [3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate CAS No. 36647-76-4

[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate

Cat. No.: B14003464
CAS No.: 36647-76-4
M. Wt: 374.4 g/mol
InChI Key: ZAWMYFZFBJJJKH-UHFFFAOYSA-N
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Description

[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Preparation of 3-Methylsulfonyloxypropanoic acid: This can be achieved through the reaction of 3-chloropropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of 3-Methylsulfonyloxypropanoylamino intermediate: The 3-Methylsulfonyloxypropanoic acid is then reacted with a suitable amine, such as propylamine, to form the amide intermediate.

    Coupling with 3-oxopropylamine: The amide intermediate is further reacted with 3-oxopropylamine to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted methanesulfonate derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate is used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.

Biology

In biological research, this compound may be used as a probe to study enzyme activities or as a building block for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3-Methylsulfonyloxypropanoylamino)propyl] methanesulfonate
  • [3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl methanesulfonate

Uniqueness

[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

CAS No.

36647-76-4

Molecular Formula

C11H22N2O8S2

Molecular Weight

374.4 g/mol

IUPAC Name

[3-[3-(3-methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate

InChI

InChI=1S/C11H22N2O8S2/c1-22(16,17)20-8-4-10(14)12-6-3-7-13-11(15)5-9-21-23(2,18)19/h3-9H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

ZAWMYFZFBJJJKH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC(=O)NCCCNC(=O)CCOS(=O)(=O)C

Origin of Product

United States

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